molecular formula C8H6BrClF2OS B6200362 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene CAS No. 2169533-24-6

5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene

Cat. No. B6200362
CAS RN: 2169533-24-6
M. Wt: 303.6
InChI Key:
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Description

5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene, commonly known as 5-BCDMBS, is an organic compound with a wide range of applications in scientific research. It is a benzene derivative that can be synthesized from bromoacetyl chloride and 2,2-difluoromethoxybenzene by a nucleophilic substitution reaction. 5-BCDMBS has been used in many laboratory experiments to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

5-BCDMBS has been used in many laboratory experiments to study the mechanism of action of various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, hormones, and other proteins. It has also been used to study the effect of drugs on biochemical pathways. Additionally, 5-BCDMBS has been used to study the effects of environmental toxins on biochemical pathways.

Mechanism of Action

5-BCDMBS is an organic compound that acts as a substrate for enzymes. It binds to the active site of the enzyme and undergoes a chemical reaction. The reaction is catalyzed by the enzyme, which increases the rate of the reaction. The reaction produces a product which is then released from the enzyme. The product can then be used in subsequent reactions.
Biochemical and Physiological Effects
5-BCDMBS has been used to study the effects of drugs on biochemical pathways. It has been used to study the effect of drugs on enzymes, hormones, and other proteins. Additionally, 5-BCDMBS has been used to study the effects of environmental toxins on biochemical pathways. It has been used to study the effects of toxins on enzymes, hormones, and other proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-BCDMBS in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low cost. The main limitation of using 5-BCDMBS in laboratory experiments is that it is not a very specific substrate and can bind to multiple sites on the enzyme.

Future Directions

The future directions for 5-BCDMBS include further studies on the mechanism of action of enzymes, hormones, and other proteins. Additionally, further studies on the effects of drugs and environmental toxins on biochemical pathways can be conducted using 5-BCDMBS. Furthermore, studies on the use of 5-BCDMBS as a therapeutic agent in the treatment of diseases can be conducted. Finally, further studies on the synthesis of 5-BCDMBS can be conducted to improve the efficiency and yield of the reaction.

Synthesis Methods

5-BCDMBS is synthesized from bromoacetyl chloride and 2,2-difluoromethoxybenzene by a nucleophilic substitution reaction. In the reaction, the bromoacetyl chloride acts as the nucleophile and the 2,2-difluoromethoxybenzene acts as the electrophile. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene involves the introduction of bromine, chlorine, difluoromethoxy, and methylsulfanyl groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Difluoromethane", "Sodium hydride", "Methyl mercaptan", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and copper(I) iodide catalyst to form 5-bromo-1-phenylpentane.", "Step 2: Chlorination of 5-bromo-1-phenylpentane using chlorine and copper(II) sulfate catalyst to form 5-bromo-2-chloro-1-phenylpentane.", "Step 3: Difluoromethylation of 5-bromo-2-chloro-1-phenylpentane using difluoromethane and sodium hydride catalyst to form 5-bromo-2-chloro-1-(difluoromethyl)benzene.", "Step 4: Methylation of 5-bromo-2-chloro-1-(difluoromethyl)benzene using methyl mercaptan and sodium iodide catalyst to form 5-bromo-2-chloro-1-(difluoromethoxy)benzene.", "Step 5: Thiolation of 5-bromo-2-chloro-1-(difluoromethoxy)benzene using sodium bicarbonate and methyl mercaptan to form 5-bromo-2-chloro-1-(difluoromethoxy)-3-methylthiobenzene.", "Step 6: Oxidation of 5-bromo-2-chloro-1-(difluoromethoxy)-3-methylthiobenzene using sodium hypochlorite to form 5-bromo-2-chloro-1-(difluoromethoxy)-3-methylsulfonylbenzene.", "Step 7: Reduction of 5-bromo-2-chloro-1-(difluoromethoxy)-3-methylsulfonylbenzene using sodium borohydride to form 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene." ] }

CAS RN

2169533-24-6

Molecular Formula

C8H6BrClF2OS

Molecular Weight

303.6

Purity

95

Origin of Product

United States

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